L-Histidyl-L-histidyl-L-histidyl-L-histidine
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Overview
Description
L-Histidyl-L-histidyl-L-histidyl-L-histidine is a peptide composed of four histidine residues. Histidine is an essential amino acid that plays a crucial role in various biological processes. It contains an α-amino group, a carboxylic acid group, and an imidazole side chain, classifying it as a positively charged amino acid at physiological pH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-histidyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., E. coli). The host organism produces the peptide, which is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole side chain of histidine can be oxidized to form products like 2-oxo-histidine.
Reduction: Reduction reactions can convert oxidized forms of histidine back to their original state.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution: Various electrophiles can be used to introduce new groups into the imidazole ring.
Major Products Formed
Oxidation: 2-oxo-histidine.
Reduction: Restored histidine residues.
Substitution: Modified histidine residues with new functional groups.
Scientific Research Applications
L-Histidyl-L-histidyl-L-histidyl-L-histidine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions involving histidine residues.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Histidyl-L-histidyl-L-histidyl-L-histidine involves its interaction with molecular targets through the imidazole side chains of histidine residues. These interactions can include:
Metal Ion Coordination: The imidazole ring can coordinate with metal ions, playing a role in metalloenzyme activity.
Proton Transfer: The imidazole ring can act as a proton donor or acceptor, facilitating enzymatic reactions.
Hydrogen Bonding: The imidazole ring can form hydrogen bonds with other molecules, stabilizing protein structures and interactions.
Comparison with Similar Compounds
L-Histidyl-L-histidyl-L-histidyl-L-histidine can be compared with other histidine-containing peptides and compounds:
L-Histidine: A single histidine residue, essential for protein synthesis and various metabolic processes.
L-Histidyl-L-histidine: A dipeptide with two histidine residues, used in studies of peptide interactions and enzyme activity.
L-Histidyl-L-histidyl-L-histidine:
The uniqueness of this compound lies in its four histidine residues, providing multiple sites for interaction and a higher degree of complexity in its biological and chemical behavior.
Properties
CAS No. |
64134-28-7 |
---|---|
Molecular Formula |
C24H30N12O5 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C24H30N12O5/c25-17(1-13-5-26-9-30-13)21(37)34-18(2-14-6-27-10-31-14)22(38)35-19(3-15-7-28-11-32-15)23(39)36-20(24(40)41)4-16-8-29-12-33-16/h5-12,17-20H,1-4,25H2,(H,26,30)(H,27,31)(H,28,32)(H,29,33)(H,34,37)(H,35,38)(H,36,39)(H,40,41)/t17-,18-,19-,20-/m0/s1 |
InChI Key |
NDEUFHXJVRVWOP-MUGJNUQGSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)O)N |
Origin of Product |
United States |
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